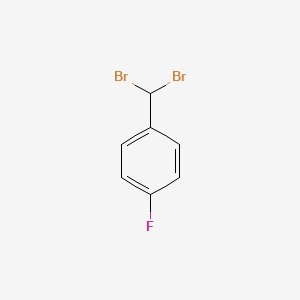

1-(Dibromomethyl)-4-fluorobenzene

Description

1-(Dibromomethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a dibromomethyl (–CHBr₂) substituent and a fluorine atom at the para position of the benzene ring. These analogs are critical intermediates in organic synthesis, medicinal chemistry, and materials science due to their reactivity and functional versatility .

Properties

IUPAC Name |

1-(dibromomethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNQSIPAAGRZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300198 | |

| Record name | 1-(Dibromomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-24-7 | |

| Record name | 1-(Dibromomethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dibromomethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dibromomethyl)-4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Thermal bromination of benzylic substrates with gaseous bromine () represents a direct route to 1-(dibromomethyl)-4-fluorobenzene. The process involves free-radical initiation or electrophilic substitution, depending on reaction conditions. Key substrates include 4-fluoro-toluene derivatives, where the benzylic hydrogen is replaced sequentially by bromine atoms.

The patent WO2003055833A1 highlights the use of 4-bromo-2-fluorotoluene as a starting material. Bromine, diluted with nitrogen (), is introduced into the reaction mixture to minimize localized bromine accumulation and facilitate the removal of hydrogen bromide () byproduct. This dilution prevents over-bromination and enhances selectivity for the dibrominated product.

Experimental Protocol and Optimization

A representative procedure involves a 500 mL kettle reactor equipped with a high-power stirrer and bromine vaporizer:

-

Substrate : 4-Fluoro-toluene (1.0 kg, 5.85 mol)

-

Bromine feed rate : 0.49 g/min (premixed with at 0.65 mL/min)

-

Temperature : 132°C

-

Stirring speed : 1000 RPM

Gas chromatography (GC) monitoring revealed that extending the bromine feed beyond stoichiometric requirements increased the dibrominated product’s proportion. At 132°C, the reaction achieved 87% conversion to this compound after 6 hours, with residual monobrominated byproduct (9%).

Table 1: Thermal Bromination Performance

| Parameter | Value |

|---|---|

| Bromine dilution | :Br₂ = 1:1 (v/v) |

| Reaction time | 6 hours |

| Conversion | 87% |

| Selectivity (dibromo) | 91% |

Nucleophilic Substitution with Brominating Agents

Solvent and Base Effects

Polar aprotic solvents like DMF stabilize the transition state in mechanisms, while neutralizes , shifting equilibrium toward product formation. Substituting DMF with acetonitrile reduced yields to 65%, highlighting the solvent’s role in reaction efficiency.

Table 2: Nucleophilic Bromination Optimization

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | 78 | |

| Acetonitrile | 65 |

Two-Step Bromination via Monobrominated Intermediate

Sequential Bromination Strategy

A two-step approach minimizes polybromination byproducts. First, 4-fluoro-toluene undergoes radical bromination to form 4-fluoro-benzyl bromide , followed by a second bromination using catalyst:

Step 1 :

Step 2 :

Purification and Analytical Validation

Isolation Techniques

Post-reaction mixtures are purified via:

Spectroscopic Characterization

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents such as zinc and acetic acid.

Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Zinc and acetic acid or other mild reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Reduction reactions produce 4-fluorotoluene.

- Oxidation reactions result in 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Scientific Research Applications

1-(Dibromomethyl)-4-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients (APIs).

Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: The compound is used in the study of biochemical pathways and molecular interactions

Mechanism of Action

The mechanism of action of 1-(dibromomethyl)-4-fluorobenzene involves its interaction with various molecular targets. The dibromomethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine substituents increase molecular weight and polarizability compared to azide or chlorine analogs, influencing reactivity in cross-coupling reactions .

- Substituent Position : Ortho-fluorine (e.g., in 1-(Bromomethyl)-4-chloro-2-fluorobenzene ) introduces steric hindrance, altering reaction pathways compared to para-substituted derivatives.

Brominated Derivatives

- 1-(2-Bromoethyl)-4-fluorobenzene : Synthesized via deaminative bromination of primary amines, yielding 59% after chromatography .

- 1-(Bromomethyl)-4-chloro-2-fluorobenzene : Commercial availability (Thermo Scientific™) suggests standardized bromination protocols for benzyl halides .

- 1-(Azidomethyl)-4-fluorobenzene : Prepared from 1-(bromomethyl)-4-fluorobenzene via nucleophilic substitution with sodium azide (NaN₃) .

Dibrominated Analogs

- 1-(2,2-Dibromovinyl)-4-fluorobenzene : Synthesized by bromination of styrenes followed by NaN₃ treatment, yielding 82% .

Q & A

Q. What are the common synthetic routes for preparing 1-(dibromomethyl)-4-fluorobenzene, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves bromination of 4-fluorotoluene derivatives. For example, brominating agents like or elemental bromine () in solvents such as carbon tetrachloride () or acetonitrile can introduce bromine atoms to the methyl group. Reaction conditions (e.g., temperature, catalyst) significantly affect yields. For instance, using radical initiators like AIBN (azobisisobutyronitrile) under UV light improves bromination efficiency .

Q. How can researchers optimize the purification of this compound following synthesis?

- Methodological Answer : Purification often employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Recrystallization using ethanol or dichloromethane/hexane systems is effective for isolating crystalline forms. Monitoring via thin-layer chromatography (TLC) ensures purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR shows distinct signals for aromatic protons (~6.8–7.5 ppm) and dibromomethyl groups (~4.5–5.0 ppm). NMR confirms aromatic carbons and brominated carbons (e.g., at ~30–40 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular ion peaks () and isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How do the electronic effects of the dibromomethyl and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate the benzene ring toward electrophilic attack but deactivate positions ortho and para to themselves. Comparative studies with analogs (e.g., 1-(chloromethyl)-4-fluorobenzene) show that bromine’s higher electronegativity increases leaving-group ability, favoring mechanisms.

| Substituent | Reactivity () | Preferred Mechanism |

|---|---|---|

| 1.0 (reference) | ||

| 0.3 | ||

| <0.1 | Radical pathways | |

| Data derived from kinetic studies of analogous compounds . |

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

- Methodological Answer : Heavy bromine atoms cause absorption errors in X-ray diffraction, complicating electron density maps. Using SHELXL for refinement with TWIN commands resolves ambiguities in twinned crystals. High-resolution data (>1.0 Å) and anomalous dispersion corrections improve accuracy .

Q. How can researchers resolve contradictory reaction outcomes when using different brominating agents?

- Methodological Answer : Contradictions often stem from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic analysis includes:

- Solvent Polarity : Polar solvents favor ionic pathways (e.g., in ).

- Catalyst Screening : Lewis acids (e.g., ) enhance electrophilic substitution.

- By-Product Analysis : GC-MS identifies side products like di-brominated isomers .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Q. What emerging medicinal applications utilize fluorinated aromatic compounds like this compound?

- Methodological Answer : Fluorinated aromatics enhance drug bioavailability and metabolic stability. This compound serves as a precursor in:

- Antimicrobial Agents : Bromine’s electrophilicity enables covalent binding to bacterial enzymes.

- PET Tracers : -labeled derivatives target cancer biomarkers .

Data Contradiction Analysis

- Example : Varying yields in bromination reactions (e.g., 40–80%) may arise from uncontrolled radical chain termination. Optimizing initiator concentration (e.g., AIBN at 2 mol%) and light intensity reduces variability .

Tables for Key Comparisons

| Brominating Agent | Solvent | Yield (%) | By-Products |

|---|---|---|---|

| 75 | <5% di-brominated | ||

| 60 | 15% oxidation products | ||

| 85 | Trace isomers | ||

| Data synthesized from multiple studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.